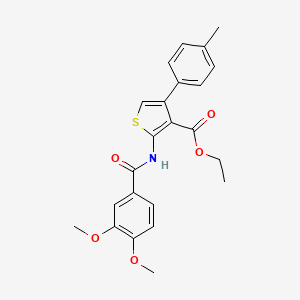![molecular formula C18H25N3O B2838197 2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1209970-92-2](/img/structure/B2838197.png)
2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide is an organic compound that features a tert-butylphenyl group, a cyanocyclopentyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting with the preparation of the tert-butylphenylamine and the cyanocyclopentylamine intermediates. These intermediates are then coupled through an acylation reaction to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide
- 2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopropyl)acetamide
- 2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclobutyl)acetamide
Uniqueness
2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with molecular targets. The cyanocyclopentyl group adds further complexity and potential for diverse applications.
特性
IUPAC Name |
2-(2-tert-butylanilino)-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-17(2,3)14-8-4-5-9-15(14)20-12-16(22)21-18(13-19)10-6-7-11-18/h4-5,8-9,20H,6-7,10-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWYWEYFCUHMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2838117.png)




![benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate](/img/structure/B2838128.png)


![1-[3-[3-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2838132.png)
![ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2838135.png)
![4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2838136.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide](/img/structure/B2838137.png)
